Cas no 1806869-55-5 (2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine)

2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine structure
1806869-55-5 structure
商品名:2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine
CAS番号:1806869-55-5
MF:C8H5BrF5NO
メガワット:306.027418851852
CID:4809643

2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine
    • インチ: 1S/C8H5BrF5NO/c1-16-7-4(8(12,13)14)2-3(6(10)11)5(9)15-7/h2,6H,1H3
    • InChIKey: BXJVBLAEHLZQJG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(F)F)C=C(C(F)(F)F)C(=N1)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 22.1

2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029059233-500mg
2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine
1806869-55-5 97%
500mg
$1,711.50 2022-03-31
Alichem
A029059233-250mg
2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine
1806869-55-5 97%
250mg
$940.80 2022-03-31
Alichem
A029059233-1g
2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine
1806869-55-5 97%
1g
$3,069.40 2022-03-31

2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine 関連文献

2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridineに関する追加情報

Professional Introduction to 2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine (CAS No. 1806869-55-5)

2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine, identified by its CAS number CAS No. 1806869-55-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties.

The structural features of 2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple fluorinated substituents, specifically difluoromethyl and trifluoromethyl groups, enhances its electronic properties and influences its interactions with biological targets. These fluorine atoms contribute to the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in the development of fluorinated pyridines as pharmacophores due to their ability to modulate enzyme activity and receptor binding. The methoxy group at the 6-position further enhances the compound's solubility and bioavailability, making it an attractive candidate for further derivatization and drug development.

Current research in the field of medicinal chemistry has highlighted the potential of 2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine as a key building block for novel therapeutic agents. Studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromo substituent at the 2-position provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.

The impact of fluorine atoms on drug design cannot be overstated. The electron-withdrawing nature of trifluoromethyl groups can enhance binding affinity by increasing lipophilicity, while difluoromethyl groups can improve metabolic stability by preventing oxidative degradation. These properties make 2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine a promising candidate for developing next-generation pharmaceuticals.

Recent advancements in computational chemistry have also contributed to the understanding of how structural modifications affect biological activity. Molecular modeling studies have shown that small changes in the substitution pattern of this pyridine derivative can significantly alter its interaction with target proteins. This knowledge is being leveraged to design more potent and selective inhibitors.

The synthesis of 2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, have been employed to optimize yield and purity. These techniques not only improve efficiency but also reduce waste, aligning with green chemistry principles.

In conclusion, 2-Bromo-3-(difluoromethyl)-6-methoxy-5-(trifluoromethyl)pyridine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers developing novel therapeutic agents. As our understanding of fluorinated compounds continues to grow, so too will their applications in medicine and drug discovery.

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